molecular formula C8H9N3O2 B140540 Acetylisoniazid CAS No. 1078-38-2

Acetylisoniazid

Cat. No. B140540
CAS RN: 1078-38-2
M. Wt: 179.18 g/mol
InChI Key: CVBGNAKQQUWBQV-UHFFFAOYSA-N
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Description

Acetylisoniazid is a metabolite of isoniazid, a drug commonly used in the treatment of tuberculosis. The pharmacokinetics of isoniazid and acetylisoniazid have been studied in both plasma and saliva, indicating that acetylisoniazid can be used for phenotyping individuals as slow or fast acetylators, which is important for drug dosing and efficacy . The determination of acetylator phenotype has been a focus of several studies, with methods developed to measure the ratio of acetylisoniazid to isoniazid in urine and serum after oral or intravenous doses of isoniazid .

Synthesis Analysis

The synthesis of acetylisoniazid is not directly discussed in the provided papers. However, it is understood that acetylisoniazid is formed in the body from isoniazid through the action of N-acetyltransferase enzymes, which are responsible for the acetylation process that determines the acetylator phenotype of an individual .

Molecular Structure Analysis

The molecular structure of acetylisoniazid is not explicitly analyzed in the provided papers. However, the structure is closely related to that of isoniazid, with the addition of an acetyl group, which is significant for its pharmacokinetic properties and the ability to determine acetylator phenotype .

Chemical Reactions Analysis

The chemical reactions involving acetylisoniazid primarily concern its formation from isoniazid and its subsequent detection in biological samples. Methods have been developed to estimate acetylisoniazid in urine and plasma, often involving extraction and chromatographic techniques. For instance, a modified method for the estimation of acetylisoniazid in urine has been described to improve recoveries and reduce interference from other compounds . High-performance liquid chromatography (HPLC) has been utilized for the microanalysis of isoniazid and acetylisoniazid in plasma, serum, and other biological samples .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylisoniazid are inferred from the analytical methods used for its detection and quantification. The methods described in the papers suggest that acetylisoniazid is extractable from biological matrices and detectable using HPLC and other chromatographic techniques. The sensitivity, precision, and accuracy of these methods indicate that acetylisoniazid has distinct chemical properties that allow for its separation and measurement in the presence of other antituberculous drugs .

Scientific Research Applications

1. Genotypic Influence on Acetylisoniazid Metabolism

Acetylisoniazid (AcINH), a metabolite of isoniazid, is primarily processed by the genetically polymorphic N-acetyltransferase 2 (NAT2) enzyme. The human population is divided into slow, intermediate, and fast acetylators based on their acetylation rate, which is determined by NAT2 genotypes. These genotypes significantly influence the serum concentrations of isoniazid and its metabolite AcINH, impacting therapeutic, pharmacological, and toxicological responses in tuberculosis treatment (Touré et al., 2016).

2. Pharmacokinetic Variations

The ratio of acetylisoniazid to isoniazid in plasma, used to express the activity of polymorphic NAT2, shows clear bimodal distribution in populations, identifying distinct groups of slow and fast acetylators. This finding is critical for understanding inter-individual variability in drug acetylation linked to genetic polymorphism, which has important implications for personalized medicine in tuberculosis treatment (Aït Moussa et al., 2002).

3. Acetylation Phenotype and Drug Metabolism

Studies reveal a strong correlation between NAT2 genotypes and the plasma concentration of AcINH, emphasizing the need for genotyping in monitoring tuberculosis therapy. Different NAT2 alleles define the acetylator genotype, impacting the metabolism of isoniazid and its acetylation rate (AUGUSTYNOWICZ-KOPEĆ et al., 2007).

4. Age and Genotype Influence on NAT2

Research on children's responses to isoniazid revealed that age non-linearly modifies the contribution of NAT2 genotype until maturation at around 5.3 years. This indicates that enzyme efficiency in metabolizing AcINH is constrained by substrate concentration, genes, and age, providing insights into pediatric pharmacotherapy (Rogers et al., 2016).

5. Impact on Tuberculosis Therapy

The acetylation profile, defined by the percentage of AcINH in urine after a dose of isoniazid, affects early clinical responses in tuberculosis patients. The study identified trimodal distribution profiles in both healthy and tuberculosis groups, with varying percentages of slow, intermediate, and fast acetylators. This has implications for the treatment's effectiveness and the occurrence of side effects, like peripheral neuropathies (Mf Mukanyangezi et al., 2015).

Future Directions

The method developed to determine the concentration of Isoniazid and its metabolites in human plasma has broad applications in clinical research, including Isoniazid one-point-based therapeutic drug monitoring, genotype–phenotype association studies of Isoniazid metabolic profile and Isoniazid-induced hepatotoxicity, and the initial dose prediction of Isoniazid using population pharmacokinetic modeling .

properties

IUPAC Name

N'-acetylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBGNAKQQUWBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020013
Record name 1-Acetyl-2-isonicotinoylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylisoniazid

CAS RN

1078-38-2
Record name Acetylisoniazid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (N)1-Acetylisoniazid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-2-isonicotinoylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLISONIAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J42942UVUN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetylisoniazid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
AS Yard, H McKennis - Journal of Medicinal Chemistry, 1962 - ACS Publications
… In the present study, the urine of both thedogs and the human has been examined after administration of acetylisoniazid. This has led to the isolation of the metabolite 1,2-…
Number of citations: 28 pubs.acs.org
KY Seng, KH Hee, GH Soon, N Chew… - Antimicrobial agents …, 2015 - Am Soc Microbiol
… into acetylisoniazid and isonicotinic acid and hydrazine, respectively. Then, acetylisoniazid is converted by acetylisoniazid … data for isoniazid, acetylisoniazid and isonicotinic acid are …
Number of citations: 49 journals.asm.org
GA Ellard, PT Gammon, SM Wallace - Biochemical Journal, 1972 - portlandpress.com
1. A solvent system was devised for the extraction of isoniazid and its metabolites acetylisoniazid, monoacetylhydrazine, diacetylhydrazine, isonicotinic acid and isonicotinylglycine from …
Number of citations: 91 portlandpress.com
GA Ellard, PT Gammon - Journal of Pharmacokinetics and …, 1976 - Springer
… This article describes an investigation of the kinetics of the conversion of isoniazid to acetylisoniazid, isonicotinic acid, isonicotinylglycine, monoacetylhydrazine, and diacetylhydrazine …
Number of citations: 249 link.springer.com
GA Ellard, PJ Jenner, PA Downs - British Journal of Clinical …, 1980 - Wiley Online Library
1. The possibility of using minute doses of the antituberculosis drug isoniazid (INH) or of its metabolites acetylisoniazid (AcINH) or isonicotinic acid (INA) as innocuous markers for …
Number of citations: 35 bpspubs.onlinelibrary.wiley.com
HI Seifart, WL Gent, DP Parkin… - … of Chromatography B …, 1995 - Elsevier
… The hydrolytic loss of isoniazid, crucial to the quantitation of acetylisoniazid, could be … Linear calibration curves in the range 1–25 μg/ml for isoniazid and acetylisoniazid, 10–400 ng/ml …
Number of citations: 139 www.sciencedirect.com
AD Hutchings, RD Monie, BP Spragg… - British journal of …, 1988 - Wiley Online Library
1. The pharmacokinetics of isoniazid and acetylisoniazid in plasma and saliva were compared following administration of oral and intravenous doses (200 mg) to healthy volunteers and …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
BH Lauterburg, CV Smith, JR Mitchell - Journal of Chromatography B …, 1981 - Elsevier
… Fig_ 4_ Mass spectrum of the trimethylsiiyl derivative of acetylisoniazid and the corresponding internal standard d,-acetylisoniazid The ions at m/z 308 and 311 were monitored for …
Number of citations: 30 www.sciencedirect.com
P Venkataraman, L Eidus, SP Tripathy - Tubercle, 1968 - Elsevier
… acetylisoniazid concentrations of 0, 10, 20, 30 and 40 pg./ml. of urine. The acetylisoniazid … a procedure identical to the procedure for acetylisoniazid standard with the exception that the …
Number of citations: 21 www.sciencedirect.com
W Von Sassen, M Castro-Parra, E Musch… - … of Chromatography B …, 1985 - Elsevier
A high-performance liquid chromatographic assay for the determination of isoniazid, acetylisoniazid, acetylhydrazine and diacetylhydrazine (plasma and urine) was developed. The m-…
Number of citations: 28 www.sciencedirect.com

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